molecular formula C8H7ClF2O2S B6588962 [3-(difluoromethyl)phenyl]methanesulfonyl chloride CAS No. 1552206-72-0

[3-(difluoromethyl)phenyl]methanesulfonyl chloride

Cat. No.: B6588962
CAS No.: 1552206-72-0
M. Wt: 240.66 g/mol
InChI Key: HFIWLAASSZMDIF-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)phenyl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O2S and a molecular weight of 240.65 g/mol . This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

The synthesis of [3-(difluoromethyl)phenyl]methanesulfonyl chloride involves several steps. One common method includes the reaction of 3-(difluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions and degradation of the product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

[3-(Difluoromethyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of [3-(difluoromethyl)phenyl]methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Similar compounds to [3-(difluoromethyl)phenyl]methanesulfonyl chloride include other sulfonyl chlorides and difluoromethylated compounds. Some examples are:

The uniqueness of this compound lies in its specific reactivity due to the presence of the difluoromethyl group, which can influence its behavior in chemical reactions and its applications in various fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-(difluoromethyl)phenyl]methanesulfonyl chloride involves the reaction of [3-(difluoromethyl)phenyl]methanol with thionyl chloride in the presence of a catalyst.", "Starting Materials": [ "[3-(difluoromethyl)phenyl]methanol", "Thionyl chloride", "Catalyst" ], "Reaction": [ "Add [3-(difluoromethyl)phenyl]methanol and catalyst to a reaction flask", "Add thionyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter off any solids", "Concentrate the filtrate under reduced pressure to obtain [3-(difluoromethyl)phenyl]methanesulfonyl chloride as a white solid" ] }

CAS No.

1552206-72-0

Molecular Formula

C8H7ClF2O2S

Molecular Weight

240.66 g/mol

IUPAC Name

[3-(difluoromethyl)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2

InChI Key

HFIWLAASSZMDIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

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